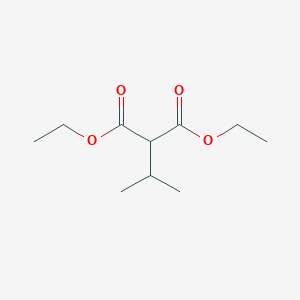

Diethyl isopropylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQFBFWERHXONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226820 | |

| Record name | Diethyl isopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-36-4 | |

| Record name | 1,3-Diethyl 2-(1-methylethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl isopropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ISOPROPYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl isopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl isopropylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl Isopropylmalonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl isopropylmalonate is a diester of isopropylmalonic acid. It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecules, including barbiturates and compounds for treating CCR2-mediated diseases.[1][2] A thorough understanding of its physical properties is essential for its effective handling, application in reaction scale-up, and for purification processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, details the experimental protocols for their determination, and illustrates its synthesis pathway.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₄ | [3][4][5][6] |

| Molecular Weight | 202.25 g/mol | [3][4][5][6] |

| Appearance | Colorless oil/liquid | [1][7] |

| Boiling Point | 213-215 °C (at 760 mmHg) | [5][8] |

| 62 °C (at 0.35 mmHg) | [4][7][9] | |

| Density | 0.981 g/mL (at 25 °C) | [4][5][8] |

| Refractive Index (n_D²⁰) | 1.420 | [4][7][9] |

| Flash Point | 92 °C (198 °F) | [4][5][9] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][7][10] |

| Predicted pKa | 13.43 ± 0.46 | [4][7][10] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For small sample volumes, the micro-reflux method is highly suitable.[5]

Apparatus:

-

Small test tube (150mm diameter)

-

Heating block or Thiele tube[11]

-

Hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer (calibrated)

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube, followed by a small magnetic stir bar.

-

Place the test tube in the heating block on the hot plate stirrer and clamp it securely.

-

Position the thermometer bulb approximately 1 cm above the liquid's surface.

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the block. Observe for the onset of boiling (bubble formation) and the condensation of vapor on the tube walls, forming a "reflux ring".[5]

-

Adjust the thermometer so that its bulb is level with the reflux ring.

-

The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.[5]

-

It is crucial to record the ambient atmospheric pressure as the boiling point is pressure-dependent.[10]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method provides a precise means of determining the density of a liquid.[12]

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty on the analytical balance (m_empty).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it again (m_filled).

-

The mass of the liquid is calculated as: m_liquid = m_filled - m_empty.

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V_pycnometer, where V_pycnometer is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of compounds.[3][13]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper or pipette

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Set the constant temperature circulator to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate.

-

Open the prisms of the refractometer and place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms firmly.

-

Adjust the instrument's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Determination of Solubility

Solubility tests provide qualitative information about the polarity and potential functional groups within a molecule.[14]

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

-

A range of solvents (e.g., water, chloroform, methanol, 5% NaOH, 5% HCl)

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.05 mL) into a test tube.[14]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[14]

-

After each addition, vigorously agitate the mixture using a vortex mixer or by stirring for at least 60 seconds.[1]

-

Observe the mixture to determine if the solute has completely dissolved. The substance is considered soluble if a single homogeneous phase is formed.

-

Record the compound as "soluble," "slightly soluble," or "insoluble" for each solvent tested.

Synthesis Workflow

This compound is typically synthesized via the alkylation of diethyl malonate. The following diagram illustrates the experimental workflow for this common laboratory preparation.[4][9]

Caption: Synthesis workflow for this compound.

References

- 1. chem.ws [chem.ws]

- 2. scribd.com [scribd.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. prepchem.com [prepchem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. mt.com [mt.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Diethyl Isopropylmalonate (CAS: 759-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylmalonate (CAS number 759-36-4) is a diester of isopropylmalonic acid. It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its molecular structure, featuring a reactive methylene group activated by two adjacent ester functionalities, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications in drug development, with a focus on its role as a precursor to pharmaceutically active compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 759-36-4 | [2] |

| Molecular Formula | C₁₀H₁₈O₄ | [3] |

| Molecular Weight | 202.25 g/mol | [2][3] |

| Appearance | Colorless liquid/oil | [4] |

| Boiling Point | 62 °C at 0.35 mmHg | [5] |

| Density | 0.981 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.420 | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 0.98 (d, 6H), 1.25 (t, 6H), 2.32-2.43 (m, 1H), 3.09 (d, 1H), 4.17 (q, 4H) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 20.4, 28.8, 59.2, 61.1, 168.8 | |

| Infrared (IR) | Characteristic C=O stretching of the ester groups. | |

| Mass Spectrometry (MS) | Key fragments observed. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate. This reaction is a cornerstone of malonic ester synthesis.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of diethyl malonate with an isopropyl halide in the presence of a base.

Reaction Scheme:

Figure 1: Synthesis workflow for this compound.

Experimental Protocol:

-

Step 1: Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (13.0 g) in absolute ethanol (400 mL) to prepare a solution of sodium ethoxide.[4]

-

Step 2: Enolate Formation: To the gently refluxing sodium ethoxide solution, add diethyl malonate (80.0 g) in ethanol (50 mL) dropwise over 15 minutes. Stir the mixture under reflux for 1 hour to ensure the complete formation of the sodium salt of diethyl malonate.[4]

-

Step 3: Alkylation: Add a solution of 2-bromopropane (74.5 g) in ethanol (50 mL) dropwise to the reaction mixture over 1 hour. Continue to stir the mixture under reflux overnight.[4]

-

Step 4: Work-up and Purification: After cooling the reaction mixture in an ice bath, remove the inorganic precipitate by filtration. Concentrate the filtrate under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the combined ethereal extracts with 2N sodium hydroxide solution and then dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield this compound (boiling point 62-65 °C at 0.7 mmHg).[4]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmaceutically active molecules. Its utility is particularly notable in the preparation of barbiturates and as a potential building block for more complex therapeutic agents.

Synthesis of 5-Isopropylbarbituric Acid

Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anticonvulsants.[6] The synthesis of barbiturates often involves the condensation of a disubstituted malonic ester with urea.[6][7] this compound can be used to synthesize 5-isopropylbarbituric acid.

Reaction Scheme:

Figure 2: Synthesis of 5-Isopropylbarbituric Acid.

Experimental Protocol (Adapted from general barbiturate synthesis):

-

Step 1: Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Step 2: Condensation: To the sodium ethoxide solution, add this compound, followed by a solution of dry urea in hot absolute ethanol.[8]

-

Step 3: Reaction: Heat the mixture under reflux for several hours. A solid precipitate of the sodium salt of 5-isopropylbarbituric acid will form.[8]

-

Step 4: Work-up and Purification: After the reaction is complete, cool the mixture and add water to dissolve the solid. Acidify the solution with hydrochloric acid to precipitate the crude 5-isopropylbarbituric acid.[7][8] The product can be collected by filtration, washed with cold water, and purified by recrystallization.[7]

Potential Role in the Synthesis of CCR2 Antagonists

Recent research has highlighted the potential of this compound as an intermediate in the synthesis of compounds targeting C-C chemokine receptor type 2 (CCR2).[5] CCR2 and its ligand CCL2 are key mediators in the inflammatory cascade, playing a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Therefore, CCR2 antagonists are a promising class of therapeutic agents.

Signaling Pathway Overview:

The binding of the chemokine CCL2 to its receptor CCR2 on the surface of immune cells initiates a downstream signaling cascade. This process is central to the inflammatory response.

Figure 3: Simplified CCL2/CCR2 Signaling Pathway.

Compounds derived from this compound can be designed to act as antagonists, blocking the binding of CCL2 to CCR2 and thereby inhibiting the downstream inflammatory signaling. The synthesis of such antagonists would involve multi-step sequences where this compound serves as a key starting material for constructing the core scaffold of the inhibitor.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 3: Safety Information

| Hazard | Description | Precautionary Measures |

| GHS Hazard Statements | May cause skin and eye irritation.[2] | Wear protective gloves, eye protection, and face protection. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Seek medical attention if irritation persists. |

| First Aid (Skin) | Wash with plenty of soap and water. | Seek medical attention if irritation develops. |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. | Seek immediate medical attention. |

| First Aid (Inhalation) | Move person into fresh air. | If not breathing, give artificial respiration. Seek medical attention. |

| Storage | Store in a well-ventilated place. Keep cool. | Keep container tightly closed in a dry and well-ventilated place. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for researchers and drug development professionals. The ability to utilize this compound in the synthesis of diverse molecular architectures, including established drug classes like barbiturates and potentially novel therapeutics such as CCR2 antagonists, underscores its importance in the ongoing quest for new and effective medicines. A thorough understanding of its chemistry, handling, and applications is crucial for leveraging its full potential in the laboratory and beyond.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

An In-depth Technical Guide to Diethyl Isopropylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of diethyl isopropylmalonate, detailed experimental protocols for its synthesis, and relevant data for its application in research and development.

Core Properties of this compound

This compound, also known as diethyl 2-(propan-2-yl)propanedioate, is a diester of malonic acid.[1][2][3] Its core physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 759-36-4 |

| Appearance | Clear colorless liquid |

| Density | 0.981 g/mL at 25 °C[4][5][6][7][8] |

| Boiling Point | 213-215 °C (at 760 mmHg)[5][6], 62 °C (at 0.35 mmHg)[4][7][8][9] |

| Refractive Index | n20/D 1.42[4][7][8] |

| Flash Point | 198 °F |

| IUPAC Name | diethyl 2-propan-2-ylpropanedioate[1] |

| Synonyms | Isopropylmalonic acid diethyl ester, Diethyl (propan-2-yl)propanedioate[2][3][7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate. This process involves the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by its reaction with an isopropyl halide. Below are two detailed experimental protocols for this synthesis.

This protocol details the synthesis of this compound from diethyl malonate and 2-bromopropane using sodium ethoxide as a base.[10]

Materials:

-

Diethyl malonate (80 mL, 0.5 M)

-

21 wt. % sodium ethoxide solution (245 mL, 0.6 M)

-

2-Bromopropane (70 mL, 0.75 M)

-

Ether

-

Saturated NH4Cl solution

-

MgSO4

Procedure:

-

To a stirred solution of 21 wt. % sodium ethoxide, add diethyl malonate. A white precipitate will form immediately.

-

Heat the mixture to reflux. The white precipitate should dissolve during this process.

-

Add 2-bromopropane dropwise over a period of 30-45 minutes.

-

Continue refluxing for over 10 hours.

-

After cooling to room temperature, evaporate the mixture in vacuo.

-

Dissolve the residue in ether and wash with a saturated NH4Cl solution.

-

Dry the organic layer with MgSO4, filter, and evaporate in vacuo to yield this compound as a pale brown oil. The reported yield for this procedure is 97%.[10]

This protocol provides an alternative method for the synthesis of this compound.[11]

Materials:

-

Diethyl malonate (80.0 g)

-

Sodium metal (13.0 g)

-

Absolute ethanol (450 mL total)

-

2-Bromopropane (74.5 g)

-

Water

-

2N Sodium hydroxide solution

-

Ether

-

Magnesium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide by reacting sodium metal with absolute alcohol (400 mL).

-

Add a solution of diethylmalonate in ethyl alcohol (50 mL) to the gently refluxing sodium ethoxide solution over 15 minutes.

-

Stir the mixture under reflux for 1 hour.

-

Add a solution of 2-bromopropane in alcohol (50 mL) over 1 hour and continue to stir under reflux overnight.

-

Cool the reaction mixture in ice and remove inorganic material by filtration.

-

Concentrate the filtrate.

-

Add water to the concentrate and extract with ether.

-

Wash the ethereal extracts with 2N sodium hydroxide solution (x2) and dry over magnesium sulfate.

-

Remove the solvent to obtain an almost colorless liquid.

-

Further purify the product by distillation to obtain this compound (b.p. 62°-65° C/0.7 mm Hg).[11]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the alkylation of diethyl malonate.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the Michael addition reaction with chalcone under high pressure with a fluoride catalyst to create compounds with quaternary carbon atoms.[4][8] Furthermore, it has been identified as a compound that can be used in the treatment of CCR2-mediated diseases.[4][8] Its structural motif is found in various pharmacologically active molecules, making its synthesis and purification protocols of significant interest to the drug development community.

References

- 1. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. 759-36-4 | this compound | Tetrahedron [thsci.com]

- 4. This compound CAS#: 759-36-4 [m.chemicalbook.com]

- 5. 759-36-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound [stenutz.eu]

- 7. This compound CAS#: 759-36-4 [amp.chemicalbook.com]

- 8. This compound | 759-36-4 [chemicalbook.com]

- 9. This compound | 759-36-4 [amp.chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to Diethyl Isopropylmalonate and Its Unsaturated Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl isopropylmalonate and its closely related unsaturated analogue, diethyl isopropylidenemalonate. Due to the similarity in their common names, these two distinct chemical entities are often a source of confusion. This document aims to clarify their nomenclature, synthesis, properties, and applications, with a particular focus on their relevance in organic synthesis and drug development.

Clarification of Nomenclature

It is crucial to distinguish between the saturated and unsaturated forms of this compound.

-

This compound : The saturated compound, where an isopropyl group is attached to the central carbon of the malonic ester.

-

Diethyl Isopropylidenemalonate : The unsaturated compound, characterized by an isopropylidene group double-bonded to the central carbon of the malonic ester.

A summary of their key identifiers is presented in Table 1.

Table 1: Compound Identification

| Feature | This compound | Diethyl Isopropylidenemalonate |

| IUPAC Name | diethyl 2-propan-2-ylpropanedioate | diethyl 2-propan-2-ylidenepropanedioate |

| CAS Number | 759-36-4 | 6802-75-1 |

| Molecular Formula | C₁₀H₁₈O₄ | C₁₀H₁₆O₄ |

| Molecular Weight | 202.25 g/mol | 200.23 g/mol |

This compound (diethyl 2-propan-2-ylpropanedioate)

This compound is a malonic ester derivative that serves as a versatile building block in organic synthesis.

Synthesis

The primary route for the synthesis of this compound is the alkylation of diethyl malonate with an isopropyl halide. A typical laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of this compound [1]

-

Reaction: Diethyl malonate is deprotonated by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophile then undergoes an Sₙ2 reaction with 2-bromopropane.

-

Reagents and Conditions:

-

Diethyl malonate (1.0 eq)

-

Sodium ethoxide (1.2 eq) in ethanol

-

2-Bromopropane (1.5 eq)

-

The reaction mixture is typically heated to reflux for several hours (e.g., >10 hours) to ensure complete reaction.

-

-

Work-up and Purification:

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like diethyl ether.

-

The organic layer is washed with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove any remaining base.

-

The solution is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

-

The crude product can be purified by vacuum distillation.

-

Diagram: Synthesis of this compound

Caption: Synthesis of this compound via alkylation.

Physicochemical Data

Selected physical and spectral data for this compound are presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 62-65 °C @ 0.7 mmHg[1] |

| Density | 0.981 g/mL at 25 °C |

| ¹H NMR (CDCl₃, 200 MHz) δ (ppm) | 0.98 (d, 6H), 1.25 (t, 6H), 2.32-2.43 (m, 1H), 3.09 (d, 1H), 4.17 (q, 4H) |

Applications in Drug Development

This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure allows for further functionalization, making it a valuable component in medicinal chemistry. It has been noted for its application in the synthesis of compounds for treating CCR2-mediated diseases.

Diethyl Isopropylidenemalonate (diethyl 2-propan-2-ylidenepropanedioate)

Diethyl isopropylidenemalonate is an α,β-unsaturated compound that is a versatile precursor in various organic transformations.

Synthesis

This compound is typically prepared via a Knoevenagel condensation between diethyl malonate and acetone.

Experimental Protocol: Synthesis of Diethyl Isopropylidenemalonate [2][3]

-

Reaction: The Knoevenagel condensation involves the reaction of an active methylene compound (diethyl malonate) with a ketone (acetone) in the presence of a catalyst, followed by dehydration.

-

Reagents and Conditions:

-

Diethyl malonate (1.0 eq)

-

Acetone (1.5 eq)

-

Acetic anhydride (1.25 eq)

-

Anhydrous zinc chloride (0.15 eq) as a catalyst

-

The mixture is heated at reflux for an extended period (e.g., 20-24 hours).[2]

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is diluted with a solvent such as benzene.

-

The organic solution is washed multiple times with water.

-

The combined aqueous layers are back-extracted with the organic solvent.

-

The organic layers are combined, concentrated, and the residue is purified by fractional distillation under reduced pressure.[2][3]

-

Diagram: Knoevenagel Condensation for Diethyl Isopropylidenemalonate Synthesis

Caption: Knoevenagel condensation pathway.

Physicochemical Data

Key properties of diethyl isopropylidenemalonate are summarized in Table 3.

Table 3: Physicochemical Properties of Diethyl Isopropylidenemalonate

| Property | Value |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 110-115 °C @ 9-10 mmHg[2] |

| Density | 1.021 g/mL at 25 °C |

| Refractive Index (n²⁰D) | 1.4483–1.4490[2] |

Applications and Further Reactions

Diethyl isopropylidenemalonate is a valuable intermediate in organic synthesis. It has been utilized in the synthesis of retinoids.[5] Furthermore, it is a key starting material for producing other substituted malonates through reactions like the Michael addition.

Reaction Pathway: Michael Addition to Diethyl Isopropylidenemalonate

Diethyl isopropylidenemalonate can act as a Michael acceptor. For example, the conjugate addition of a methyl group from a Grignard reagent in the presence of a copper catalyst leads to the formation of diethyl tert-butylmalonate.[2]

Diagram: Michael Addition Workflow

Caption: Michael addition to form diethyl tert-butylmalonate.

This reactivity makes it an important precursor in the synthesis of various compounds, including barbiturates and anticonvulsants.[4]

Summary and Conclusion

This compound and diethyl isopropylidenemalonate are distinct but structurally related compounds with significant applications in organic synthesis and drug discovery. A clear understanding of their respective IUPAC names, synthetic routes, and chemical reactivity is essential for researchers in these fields. While this compound is typically formed through alkylation, diethyl isopropylidenemalonate is a product of Knoevenagel condensation. Both compounds serve as valuable intermediates for the construction of more complex molecular architectures, underscoring the versatility of malonic ester chemistry.

References

An In-depth Technical Guide to the Formation of Diethyl Isopropylmalonate Enolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of the enolate of diethyl isopropylmalonate, a critical reactive intermediate in organic synthesis, particularly in the context of malonic ester synthesis for the introduction of isopropyl groups. This document details the underlying chemical principles, optimized experimental protocols, and methods for characterization. It also addresses potential side reactions and strategies for their mitigation. The information presented herein is intended to equip researchers in the pharmaceutical and chemical industries with the necessary knowledge for the successful and efficient generation and utilization of this versatile nucleophile.

Introduction

This compound is a disubstituted malonic ester. The presence of the electron-withdrawing ester functionalities significantly increases the acidity of the α-hydrogen, facilitating its removal by a suitable base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, widely employed in the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of a diverse range of organic molecules, including pharmaceuticals and other bioactive compounds. Understanding the precise conditions for the efficient generation of this enolate is paramount for achieving high yields and purity in subsequent reactions.

Principles of Enolate Formation

The formation of the this compound enolate is an acid-base reaction where a base abstracts the acidic α-proton located on the carbon between the two carbonyl groups.

Acidity and pKa

The acidity of the α-hydrogen in diethyl malonates is a key factor in enolate formation. The pKa of the α-hydrogen in a typical diethyl malonate is approximately 13, making it significantly more acidic than a simple ester. This increased acidity is due to the inductive effect of the two adjacent carbonyl groups and the ability of the resulting conjugate base (the enolate) to delocalize the negative charge onto both oxygen atoms through resonance.

| Compound | pKa (in DMSO) | pKa (in water) |

| Diethyl Malonate | 16.4[1] | 13 |

| Ethanol | 29.8[1] | ~16 |

Table 1: pKa values of Diethyl Malonate and Ethanol.

Choice of Base

The selection of an appropriate base is critical for the efficient and clean formation of the enolate. The base must be strong enough to deprotonate the this compound quantitatively, but its choice is also governed by the need to avoid undesirable side reactions.

-

Sodium Ethoxide (NaOEt): This is a commonly used and highly effective base for the deprotonation of diethyl malonates.[2][3] The pKa of its conjugate acid, ethanol, is around 16, indicating that ethoxide is a sufficiently strong base to completely deprotonate diethyl malonate. A key advantage of using sodium ethoxide is the prevention of transesterification, as the ethoxide anion matches the ester group of the substrate.[4]

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that can also be used for complete deprotonation. The reaction with NaH is irreversible as the byproduct is hydrogen gas.

-

Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base that is often used to ensure rapid and quantitative enolate formation, particularly when dealing with less acidic protons or when trying to avoid nucleophilic attack by the base on the ester carbonyl.[3]

Reaction Mechanism and Experimental Workflow

The formation of the this compound enolate is the initial step in the widely utilized malonic ester synthesis.

Reaction Mechanism

The reaction proceeds via a straightforward acid-base mechanism. The base (B⁻) removes the acidic α-proton from this compound, resulting in the formation of the resonance-stabilized enolate and the conjugate acid of the base (BH).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Acidity of the α-Hydrogen in Diethyl Isopropylmalonate

This technical guide provides a comprehensive analysis of the acidity of the alpha-hydrogen (α-hydrogen) in this compound. It covers the fundamental principles governing its acidity, quantitative data, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in organic synthesis.

Introduction: The Significance of α-Hydrogen Acidity

Malonic esters are a cornerstone in synthetic organic chemistry, primarily due to the notable acidity of the hydrogen atom on the central carbon (the α-carbon). This acidity allows for the facile formation of a stabilized carbanion, known as an enolate, which is a potent nucleophile. This compound, a mono-substituted malonic ester, retains one such acidic α-hydrogen, making it a valuable intermediate for the synthesis of more complex molecular architectures, including various therapeutic agents. Understanding the factors that govern the acidity of this specific α-hydrogen is crucial for designing efficient synthetic routes and controlling reaction outcomes.

Fundamentals of α-Hydrogen Acidity in Malonic Esters

The acidity of a C-H bond is generally very low, with pKa values for alkanes typically exceeding 50.[1][2] However, when a C-H bond is adjacent (in the α-position) to a carbonyl group, its acidity increases dramatically. In the case of malonic esters like this compound, the α-hydrogen is flanked by two carbonyl groups, which further enhances its acidity.

Several factors contribute to this increased acidity:

-

Inductive Effect : The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the C-H bond, making the hydrogen more susceptible to abstraction by a base.[3]

-

Resonance Stabilization of the Conjugate Base : The primary reason for the enhanced acidity is the significant stabilization of the resulting enolate ion through resonance. The negative charge on the α-carbon is delocalized onto the two electronegative oxygen atoms of the carbonyl groups.[3][4][5][6][7] This delocalization distributes the negative charge, leading to a more stable conjugate base and, consequently, a more acidic parent compound.

The resonance stabilization of the enolate formed from deprotonation of a generic malonic ester is depicted below.

Caption: Deprotonation of a malonic ester and resonance forms of the resulting enolate.

Quantitative Acidity Data

The acidity of this compound is influenced by the presence of the electron-donating isopropyl group, which slightly destabilizes the enolate anion compared to the unsubstituted diethyl malonate. This results in a slightly higher pKa value, indicating lower acidity. The table below summarizes the physicochemical properties and pKa values for this compound and related compounds for comparison.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) |

| This compound | C10H18O4 | 202.25[8][9][10] | 13.43 ± 0.46 (Predicted)[8][10] | |

| Diethyl Malonate | C7H12O4 | 160.17[11] | ~13 (in water), 16.37 (in DMSO)[11] | |

| Acetone | C3H6O | 58.08 | ~19.3[5][6] | |

| Ethanol | C2H6O | 46.07 | ~16[5][6] |

Experimental Protocols

The acidity of the α-hydrogen in malonic esters is most practically demonstrated through synthesis and subsequent reactions. Below are detailed protocols for the synthesis of this compound and a subsequent alkylation reaction.

Synthesis of this compound via Alkylation of Diethyl Malonate

This procedure is adapted from established methods and demonstrates the deprotonation of diethyl malonate to form an enolate, which is then alkylated.[12][13]

Reaction Scheme: (Diethyl Malonate) + NaOEt → (Sodium Diethyl Malonate Enolate) + EtOH (Sodium Diethyl Malonate Enolate) + 2-Bromopropane → (this compound) + NaBr

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Heating mantle.

-

Sodium metal.

-

Absolute ethanol.

-

Diethyl malonate.

-

2-Bromopropane.

-

Diethyl ether.

-

Saturated aqueous ammonium chloride (NH4Cl) solution.

-

Anhydrous magnesium sulfate (MgSO4).

-

Rotary evaporator.

Procedure:

-

Preparation of Sodium Ethoxide: In the three-neck flask, prepare a solution of sodium ethoxide by carefully dissolving sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Enolate: To the gently refluxing sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise from the dropping funnel over 15-30 minutes. A white precipitate of the sodium enolate may form.[12]

-

Alkylation: After the addition of diethyl malonate is complete, continue stirring under reflux for 1 hour. Then, add 2-bromopropane (1.1-1.5 equivalents) dropwise over 1 hour.[12][13]

-

Reaction Completion: Maintain the mixture at reflux for an additional 10-12 hours to ensure the reaction goes to completion.[12]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol in vacuo using a rotary evaporator.[12]

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous NH4Cl solution to quench any unreacted base and remove inorganic salts.[12]

-

Separate the organic layer, dry it over anhydrous MgSO4, filter, and concentrate in vacuo to yield crude this compound as an oil.[12]

-

-

Purification (Optional): The crude product can be purified by vacuum distillation (b.p. 62-65 °C at 0.7 mmHg).[8][13]

Deprotonation and Subsequent Alkylation of this compound

This protocol illustrates how the remaining acidic α-hydrogen in this compound can be utilized for further functionalization. A stronger base, such as sodium hydride (NaH), is often employed for the deprotonation of mono-substituted malonates.[14]

Materials and Equipment:

-

Dry three-neck round-bottom flask with a stirrer, nitrogen inlet, and dropping funnel.

-

Anhydrous solvent (e.g., benzene, THF, or DMF).

-

Sodium hydride (NaH, 60% dispersion in mineral oil).

-

This compound.

-

Alkylating agent (e.g., ethyl iodide).

-

Apparatus for quenching and aqueous workup.

Procedure:

-

Setup: Under a dry nitrogen atmosphere, add anhydrous solvent to the flask.

-

Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirred solvent.

-

Enolate Formation: Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise to the NaH suspension at room temperature. Stir the mixture until hydrogen evolution ceases (typically 1-2 hours), indicating complete formation of the enolate.[14]

-

Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.1 equivalents) dropwise, maintaining the temperature as needed (some reactions may require cooling or heating).

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup:

-

Carefully quench the reaction by slowly adding a saturated aqueous NH4Cl solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter and concentrate the solvent to obtain the crude dialkylated product.

-

Purify as necessary via vacuum distillation or column chromatography.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent alkylation of this compound, highlighting the central role of the acidic α-hydrogen.

Caption: Workflow for the synthesis and subsequent functionalization of this compound.

Conclusion

The α-hydrogen of this compound possesses significant acidity (predicted pKa ≈ 13.4) due to the presence of two electron-withdrawing ester groups that stabilize the conjugate base via resonance. This acidity is fundamental to its utility as a synthetic intermediate. While the isopropyl group slightly reduces the acidity compared to diethyl malonate, the α-hydrogen is readily removed by common bases like sodium ethoxide or sodium hydride, enabling a wide range of C-C bond-forming reactions. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize the reactivity of this compound in complex molecule synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 5. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 8. This compound CAS#: 759-36-4 [m.chemicalbook.com]

- 9. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 759-36-4 [chemicalbook.com]

- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Diethyl Isopropylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of diethyl isopropylmalonate. The information is curated for professionals in research and development who utilize malonate derivatives as key building blocks in organic synthesis, particularly in the pharmaceutical industry. This document presents key quantitative spectroscopic data in a structured format, details the experimental protocols for its synthesis and characterization, and visualizes the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.17 - 4.21 | Quartet | 7.2 | 4H | -OCH₂CH₃ |

| 3.09 - 3.10 | Doublet | 8.6 | 1H | -CH(CO)₂ |

| 2.32 - 2.43 | Multiplet | 1H | -CH(CH₃)₂ | |

| 1.25 - 1.27 | Triplet | 7.2 | 6H | -OCH₂CH₃ |

| 0.98 - 1.01 | Doublet | 6.6 | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz, 200 MHz, or 500 MHz have been reported.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 168.84 | C=O |

| 61.09 | -OCH₂CH₃ |

| 59.17 | -CH(CO)₂ |

| 28.80 | -CH(CH₃)₂ |

| 20.41 | -CH(CH₃)₂ |

| 14.18 | -OCH₂CH₃ |

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound [3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 160 | 99.99 | [M - C₂H₅OH]⁺ |

| 157 | 50.20 | [M - OC₂H₅]⁺ |

| 133 | 25.50 | |

| 115 | 24.51 | |

| 87 | 17.99 |

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

While detailed peak assignments are not consistently available across sources, the IR spectrum of this compound is characterized by strong absorptions corresponding to C=O stretching of the ester groups and C-H stretching of the alkyl groups.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is based on the alkylation of diethyl malonate with 2-bromopropane.[4]

Materials:

-

Diethyl malonate

-

Sodium ethoxide (21 wt. % solution in ethanol)

-

2-bromopropane

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M), diethyl malonate (80 mL, 0.5 M) is added. The immediate formation of a white precipitate is observed.

-

The mixture is heated to reflux, during which the white precipitate dissolves.

-

2-Bromopropane (70 mL, 0.75 M) is added dropwise over a period of 30-45 minutes while maintaining reflux.

-

The reaction mixture is refluxed for an additional 10 hours.

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The residue is dissolved in diethyl ether and washed with a saturated NH₄Cl solution.

-

The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated in vacuo to yield this compound as a pale brown oil.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Varian A-60 NMR Spectrometer or equivalent.[3]

-

Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded at a frequency of 90 MHz, 200 MHz, or 500 MHz.[1]

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence.

Mass Spectrometry (MS):

-

Instrument: HITACHI M-80 GC-MS system or equivalent.[3]

-

Ionization: Electron Ionization (EI) is used at an energy of 20 eV.[3]

-

Sample Introduction: The sample is introduced via a direct probe or through a gas chromatograph for GC-MS analysis.[5]

Infrared (IR) Spectroscopy:

-

Technique: The IR spectrum can be obtained using the "liquid film" or "between salts" (e.g., NaCl plates) method.[3]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound(759-36-4) 1H NMR [m.chemicalbook.com]

- 2. This compound(759-36-4) 13C NMR [m.chemicalbook.com]

- 3. This compound | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl isopropylidenemalonate | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Diethyl isopropylmalonate 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl Isopropylmalonate

Introduction

This compound is a diester of isopropylmalonic acid, commonly used in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development. The analysis covers chemical shifts, splitting patterns, coupling constants, and integration values, along with a standard experimental protocol for data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits five distinct signals corresponding to the different proton environments in the molecule. The quantitative data is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 4.19 | Quartet (q) | 4H | 7.1 | -O-CH₂ -CH₃ |

| b | 3.10 | Doublet (d) | 1H | 9.0 | -CH(CH )-CH(CH₃)₂ |

| c | 2.41 | Multiplet (m) | 1H | - | -CH-CH (CH₃)₂ |

| d | 1.27 | Triplet (t) | 6H | 7.1 | -O-CH₂-CH₃ |

| e | 1.01 | Doublet (d) | 6H | 7.0 | -CH-CH(CH₃ )₂ |

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound provides a clear structural confirmation of the molecule.

-

Signal a (4.19 ppm): This quartet corresponds to the four protons of the two equivalent methylene (-O-CH₂-) groups of the ethyl esters. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4), with a coupling constant of approximately 7.1 Hz.

-

Signal b (3.10 ppm): This doublet represents the single proton on the alpha-carbon (-CH(COOEt)₂). This proton is coupled to the single proton of the isopropyl group's methine, resulting in a doublet with a coupling constant of about 9.0 Hz.

-

Signal c (2.41 ppm): This multiplet is assigned to the methine proton (-CH(CH₃)₂) of the isopropyl group. It is coupled to the six protons of the two isopropyl methyl groups and the one proton on the alpha-carbon, leading to a complex multiplet.

-

Signal d (1.27 ppm): This triplet corresponds to the six protons of the two equivalent terminal methyl (-CH₃) groups of the ethyl esters. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3), with a coupling constant of approximately 7.1 Hz.

-

Signal e (1.01 ppm): This doublet represents the six protons of the two equivalent methyl groups of the isopropyl substituent. These protons are coupled to the single methine proton of the isopropyl group, resulting in a doublet (n+1 = 1+1 = 2) with a coupling constant of about 7.0 Hz.

Visualization of Spin-Spin Coupling

The following diagram illustrates the structure of this compound and the coupling relationships between its proton environments.

Caption: Spin-spin coupling in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation

-

Materials: this compound, deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, NMR tube, Pasteur pipette, and a small vial.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[1]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

If any solid particles are present, filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug.

-

Cap the NMR tube securely.

-

2. Instrument Setup and Data Acquisition

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp spectral lines.

-

Set the acquisition parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm for ¹H NMR.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Acquire the Free Induction Decay (FID) data.

-

3. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the respective protons in the molecule.

References

An In-depth Technical Guide to the 13C NMR Spectral Data of Diethyl Isopropylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for diethyl isopropylmalonate. It includes a detailed presentation of chemical shifts, a thorough experimental protocol for data acquisition, and a logical workflow diagram to guide researchers in obtaining and interpreting the spectra.

13C NMR Spectral Data of this compound

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, providing valuable structural information. The spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl3).

Table 1: 13C NMR Chemical Shift Data for this compound in CDCl3 [1]

| Carbon Atom Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.84 |

| Methylene (-O-C H2-CH3) | 61.09 |

| Methine (-C H-(C=O)2) | 59.17 |

| Methine (-C H-(CH3)2) | 28.80 |

| Methyl (-CH(C H3)2) | 20.41 |

| Methyl (-O-CH2-C H3) | 14.18 |

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality 13C NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for this compound.

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended.[2] Higher concentrations can be used, but may lead to broader lines in the corresponding 1H spectrum due to increased viscosity.

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a separate vial before transferring it to the NMR tube.[2] To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[3]

NMR Instrument Setup and Calibration

These steps are performed directly on the NMR spectrometer.

-

Tuning and Matching: The NMR probe must be tuned to the 13C frequency and the impedance matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

-

Locking: The spectrometer's field-frequency lock system is engaged on the deuterium signal of the solvent (e.g., CDCl3) to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

Data Acquisition Parameters

The following are typical acquisition parameters for a proton-decoupled 13C NMR experiment.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.[4]

-

Spectral Width: A spectral width of approximately 220 ppm is generally sufficient to encompass all carbon signals in most organic molecules.[4]

-

Acquisition Time (AQ): An acquisition time of around 1.0 second is a good starting point.[5]

-

Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a reasonable value for qualitative 13C NMR spectra.[4][5] For quantitative analysis, a much longer delay (at least 5 times the longest T1 relaxation time of the carbons of interest) is necessary.[4]

-

Pulse Width (P1): A 30° pulse angle is often used to allow for a shorter relaxation delay.[5]

-

Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of the 13C nucleus, multiple scans are required to achieve an adequate signal-to-noise ratio. The number of scans can range from hundreds to thousands depending on the sample concentration.

Data Processing

The raw data (Free Induction Decay - FID) is processed to generate the final spectrum.

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain via a Fourier transform.

-

Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a 13C NMR experiment.

Caption: Workflow for 13C NMR analysis of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Diethyl Isopropylmalonate Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of diethyl isopropylmalonate. The following sections detail the core fragmentation patterns, quantitative data, experimental methodologies, and a visual representation of the fragmentation pathways, offering a valuable resource for the structural elucidation and analysis of this compound.

Core Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragmentation pathways. The molecular ion (M+) is often weak or not observed, as is common for some malonic ester derivatives.[1][2] The fragmentation is primarily driven by the loss of functional groups attached to the core malonate structure, including the isopropyl group and portions of the ethyl ester moieties.

A key fragmentation mechanism observed in compounds with carbonyl groups, such as this compound, is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, leading to the cleavage of the beta-carbon-carbon bond and the elimination of a neutral alkene.

Quantitative Fragmentation Data

The relative abundances of the major fragment ions of this compound, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), are summarized in the table below.[3] This data provides a quantitative fingerprint for the identification of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Identity |

| 160 | 99.99 | [M - C3H6]+• (Result of McLafferty Rearrangement) |

| 157 | 50.20 | [M - C2H5O]+ |

| 133 | 25.50 | [M - COOC2H5]+ |

| 115 | 24.51 | [M - C3H7 - CO2]+ |

| 87 | 17.99 | [C4H7O2]+ |

Experimental Protocols

The following section outlines a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite based on established methods for similar analytes.[2][4]

1. Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to achieve a final concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (split ratio 50:1).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Fragmentation Pathway Visualization

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Caption: Proposed fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Diethyl Isopropylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for diethyl isopropylmalonate (CAS No. 759-36-4), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| CAS Number | 759-36-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₈O₄ | [2][4] |

| Molecular Weight | 202.25 g/mol | [3][4] |

| Appearance | Colorless liquid | [2][4] |

| Odor | No information available | [2][4] |

| Boiling Point | 214 °C | |

| Flash Point | 92 °C / 197.6 °F | [1][4] |

| Density | No information available | |

| Solubility | No information available |

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid.[1][2][3]

-

GHS Classification: Flammable liquids (Category 4)[3]

Potential Health Effects: While the toxicological properties have not been fully investigated, overexposure may cause headache, dizziness, tiredness, nausea, and vomiting.[1][2][4]

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound.

| PPE | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] |

| Respiratory Protection | No protective equipment is needed under normal use conditions.[1][2] If vapors or mists are generated, a vapor respirator may be required. |

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1][4] Do not breathe mist or vapors.[1][4] Keep away from open flames, hot surfaces, and sources of ignition.[1][2][3][4] Take precautionary measures against static discharge.[1][3][4]

-

Storage: Store in a cool, well-ventilated place.[1][2][3] Keep the container tightly closed in a dry place.[1][3][4] Store away from incompatible materials such as strong oxidizing agents.[3][4]

First Aid Measures

Immediate medical attention is recommended in all cases of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][4] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2][4] |

| Inhalation | Remove to fresh air.[1][2] If not breathing, give artificial respiration.[3] |

| Ingestion | Clean mouth with water.[1][2][4] Do NOT induce vomiting.[3] |

A logical workflow for administering first aid is illustrated in the diagram below.

Firefighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][2][3][4] Water mist may be used to cool closed containers.[1][2][4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is a combustible material and containers may explode when heated.[1][2][4] Hazardous combustion products include carbon monoxide and carbon dioxide.[1][4]

-

Accidental Release: Remove all sources of ignition.[1][2][3][4] Use personal protective equipment. Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[1][2][4] Do not let the chemical enter the environment.[1][2][4]

The following diagram outlines the general procedure for responding to a spill.

Experimental Protocol: Safe Synthesis of this compound

This protocol outlines the synthesis of this compound with an emphasis on safe handling at each step. This procedure should be performed in a well-ventilated fume hood.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

2-bromopropane

-

Ethanol

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Magnesium sulfate

Procedure:

-

Reaction Setup:

-

Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Set up a round-bottom flask with a reflux condenser and an addition funnel in a fume hood.

-

Carefully add a solution of sodium ethoxide in ethanol to the flask.

-

-

Addition of Diethyl Malonate:

-

Slowly add diethyl malonate to the stirred sodium ethoxide solution. An exothermic reaction may occur.

-

-

Alkylation:

-

Heat the mixture to reflux.

-

Add 2-bromopropane dropwise from the addition funnel. Maintain a steady reflux.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Carefully wash the ether solution with a saturated ammonium chloride solution in a separatory funnel to neutralize any remaining base.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the diethyl ether using a rotary evaporator to obtain the crude product.

-

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

-

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[1][2][4] No acute toxicity data is available.

-

Ecological Information: Do not empty into drains.[1][2] The persistence and degradability, as well as the bioaccumulative potential, have not been determined.[1][2]

This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before handling.

References

Diethyl Isopropylmalonate: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals

Introduction

Diethyl isopropylmalonate is a chemical compound utilized in various research and development applications, particularly as an intermediate in the synthesis of pharmaceutical compounds. A thorough understanding of its safety profile is paramount for professionals handling this substance. This technical guide provides an in-depth overview of the material safety data for this compound, including its physical and chemical properties, toxicological information, and recommended safety protocols. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals to ensure safe handling and use.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H18O4 | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| CAS Number | 759-36-4 | [1][2] |

| Appearance | Colorless liquid/oil | [3] |

| Boiling Point | 215 °C | |

| 62 °C at 0.35 mmHg | [3] | |

| Density | 0.981 g/mL at 25 °C | [3] |

| Flash Point | 92 °C (198 °F) | [3] |

| Refractive Index | n20/D 1.42 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

Hazard Identification and Classification

This compound is classified as a combustible liquid.[1] While comprehensive toxicological data is limited, some sources indicate it may cause skin and eye irritation.[1]

Globally Harmonized System (GHS) Classification

The GHS classification for this compound may vary between suppliers. However, a common classification is presented below. It is crucial to always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 (potential) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A (potential) | H319: Causes serious eye irritation |

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary measures.

Caption: GHS Hazard and Precautionary Statement Flowchart.

Toxicological Information

For risk assessment purposes, data from the structurally similar compound, diethyl malonate, may be considered as a surrogate, though this should be done with caution.

| Toxicity Endpoint | Diethyl Malonate Data | Reference |

| Acute Oral Toxicity (LD50, rat) | 14900 µL/kg | [4] |

| Acute Dermal Toxicity (LD50, rabbit) | >16 mL/kg | [4] |

| Skin Irritation (Draize test, rabbit) | 500 mg/24H Mild | [4] |

Note: This data is for diethyl malonate and should be used for estimation purposes only for this compound.

Experimental Protocols for Safety Assessment

To ensure a thorough understanding of the potential hazards, standardized experimental protocols are employed. The following sections detail the methodologies for key toxicological assessments as outlined by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute toxic effects of a substance following a single oral administration.[1][5][6][7]

-

Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed at one of four fixed dose levels: 5, 50, 300, or 2000 mg/kg body weight.[5] The initial dose is selected based on a preliminary sighting study to be a dose that is expected to produce some signs of toxicity without causing mortality.[7]

-

Procedure:

-

Healthy, young adult animals are fasted prior to dosing.[1]

-